molecular formula C7H15NO B8022957 [(1S,3S)-3-Aminocyclohexyl]methanol

[(1S,3S)-3-Aminocyclohexyl]methanol

Cat. No.: B8022957
M. Wt: 129.20 g/mol
InChI Key: DFMNUVOZLQPWTG-BQBZGAKWSA-N
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Description

[(1S,3S)-3-Aminocyclohexyl]methanol is a chiral amino alcohol with the molecular formula C7H15NO This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclohexane ring The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor. For example, the reduction of [(1S,3S)-3-oxocyclohexyl]methanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound .

Another synthetic route involves the reductive amination of a cyclohexanone derivative. In this method, the cyclohexanone is first reacted with an amine, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents, solvents, and reaction temperatures are carefully controlled to achieve efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1S,3S)-3-Aminocyclohexyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of [(1S,3S)-3-oxocyclohexyl]methanol or [(1S,3S)-3-formylcyclohexyl]methanol.

    Reduction: Formation of [(1S,3S)-3-hydroxycyclohexyl]methanol.

    Substitution: Formation of N-substituted derivatives such as N-alkyl or N-acyl this compound.

Scientific Research Applications

[(1S,3S)-3-Aminocyclohexyl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S,3S)-3-Aminocyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the amino and hydroxyl groups can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating biological activity .

Comparison with Similar Compounds

[(1S,3S)-3-Aminocyclohexyl]methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which contribute to its diverse reactivity and wide range of applications.

Properties

IUPAC Name

[(1S,3S)-3-aminocyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMNUVOZLQPWTG-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

LAH (107 mg, 2.8 mmol) was added portionwise to a solution of ethyl 3-aminocyclohexanecarboxylate (320 mg, 1.87 mmol) in THF (5 mL) at 0° C. and continued stirring at 25-30° C. for 15 h. The reaction mixture was quenched with aqueous saturated sodium sulphate solution, filtered the solid precipitate, washed the solid with THF; the filtrate collected was concentrated under reduced pressure to afford 200 mg of the title compound.
Name
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,3S)-3-Aminocyclohexyl]methanol
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